molecular formula C11H22N2O4S B1520470 t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate CAS No. 800401-97-2

t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate

Cat. No. B1520470
CAS RN: 800401-97-2
M. Wt: 278.37 g/mol
InChI Key: CTMKJUUQPKWNPB-UHFFFAOYSA-N
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Description

T-Butyl 4-methanesulfonamidopiperidine-1-carboxylate (TBMSPC) is an organic compound derived from piperidine and carboxylic acid. It is a versatile compound that can be used in a variety of applications and is found in various pharmaceuticals, agrochemicals, and biocides. TBMSPC has been extensively studied and is known for its wide range of biological and biochemical activities. In

Scientific Research Applications

"Greener" Friedel-Crafts Acylations

M. Wilkinson (2011) explored methanesulfonic anhydride for promoting Friedel-Crafts acylation reactions, highlighting a methodology that produces aryl ketones with minimal waste and avoids metallic or halogenated components, making it a more environmentally friendly alternative in organic synthesis (Wilkinson, 2011).

DNA Topoisomerase Studies

T. Rowe, K. M. Tewey, and L. Liu (1984) found that 4'-(9-acridinylamino)methanesulfon-m-anisidide stimulates the cleavable complex formation between DNA topoisomerase II and DNA, an important interaction for understanding the mechanisms of antitumor drugs and the biological processes involving DNA topoisomerases (Rowe, Tewey, & Liu, 1984).

Sulfenic Acids in Gas Phase Studies

S. Lacombe et al. (1996) conducted a study on the thermolysis of methyl methanethiosulfinate and methyl tert-butyl sulfoxide by photoelectron spectroscopy, providing insights into the electronic structure and thermal stability of methanesulfenic acids, which are relevant for understanding sulfenic acid chemistry in the gas phase (Lacombe et al., 1996).

RNA Labeling and Purification

Erin E. Duffy et al. (2015) described a chemical method for labeling and purifying 4-thiouridine (s4U)-containing RNA, using methanethiosulfonate (MTS) reagents to form disulfide bonds more efficiently than traditional methods. This technique has applications in studying global microRNA turnover and transcription dynamics (Duffy et al., 2015).

High-Voltage Batteries Performance Enhancement

Sanghyun Lim et al. (2016) investigated (Trimethylsilyl)methanesulfonate as an interface-stabilizing additive to enhance the electrochemical performance of over-lithiated oxides in 5V-class high-voltage batteries. The study found significant improvements in capacity retention and interfacial stability, highlighting its potential for advancing battery technology (Lim et al., 2016).

properties

IUPAC Name

tert-butyl 4-(methanesulfonamido)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-9(6-8-13)12-18(4,15)16/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMKJUUQPKWNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677719
Record name tert-Butyl 4-[(methanesulfonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butyl 4-methanesulfonamidopiperidine-1-carboxylate

CAS RN

800401-97-2
Record name tert-Butyl 4-[(methanesulfonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-1-Boc-piperidine (300 mg, 1.50 mmol) in dichloromethane (2.0 mL) was added a solution of methanesulfonyl chloride (348 μL, 4.49 mmol) in dichloromethane (1 mL) followed by a solution of pyridine (485 μL, 5.99 mmol) in dichloromethane (1 mL), and the reaction stirred at rt for 16 h. Water (10 mL) was added, the mixture separated and the organic layer washed with 1M HCl (10 mL), sodium bicarbonate solution (10 mL) then brine (2×10 mL). The solution was dried (MgSO4) and solvent removed in vacuo. The crude material was purified by chromatography using dichloromethane/methanol (95:5) as the eluent to give the title compound as an off-white powder. δH (CD3OD): 4.46–4.40 (1H, m), 4.09–3.97 (2H, m), 3.53–3.40 (1H, m), 3.0 (3H, s), 2.93–2.81 (2H, m), 2.01–1.93 (2H, m), 1.50–1.37 (2H, m).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
348 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
485 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

tert-Butyl 4-aminopiperidine-1-carboxylate (0.10 g, 0.50 mol) was combined with methanesulfonyl chloride (0.043 mL, 0.56 mol) and triethylamine (0.21 mL, 1.5 mmol) in methylene chloride (2 mL) at room temperature and stirred for 2 hours. The reaction was diluted with dichloromethane, washed with water, dried over MgSO4, concentrated and purified on silica gel (eluting with 0 to 5% methanol in dichloromethane) to give tert-butyl 4-[(methylsulfonyl)amino]piperidine-1-carboxylate, LCMS [M+Na]+: m/z=301.0. The later was treated with 4.57 M hydrogen chloride in 1,4-dioxane (1 mL, 4 mmol) at room temperature for 1 hour. The mixture was concentrated to give the desired HCl salt, which was used directly in the next step. LCMS calculated for C6H15N2O2S (M+H)+: m/z=179.1; Found: 179.1.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.043 mL
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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